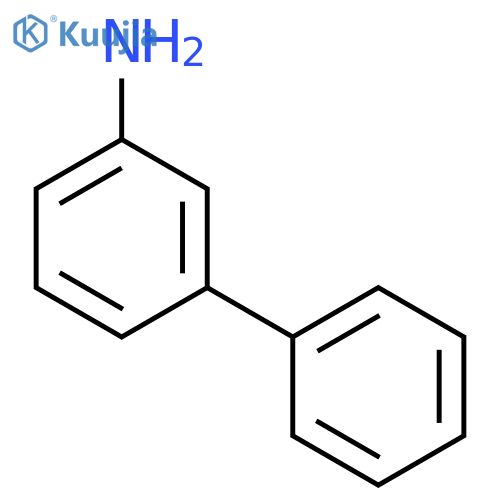Cas no 2243-47-2 (3-Aminobiphenyl)
3-アミノビフェニルは、ビフェニル骨格にアミノ基が結合した芳香族アミン化合物です。化学式C12H11N、分子量169.22 g/molの白色から淡黄色の結晶性固体で、有機合成中間体として重要な役割を果たします。特に医薬品や農薬、染料の合成において有用な前駆体であり、π共役系を有するため電子材料の開発にも応用可能です。高い純度(通常99%以上)で供給可能なため、精密合成における反応効率が良好です。取り扱い時にはアミン化合物としての毒性に注意が必要ですが、適切な条件下で安定に保管可能です。

3-Aminobiphenyl structure
商品名:3-Aminobiphenyl
3-Aminobiphenyl 化学的及び物理的性質
名前と識別子
-
- 3-Aminobiphenyl
- 3-AMINOBIPHENY
- 3-amino-1,1'-biphenyl
- 3-Aminodiphenyl
- 3-Biphenylamine
- 3-Phenylaniline
- biphenyl-3-amine
- biphenyl-3-ylamine
- M-AMINOBIPHENYL
- m-Phenylaniline
- (1,1'-biphenyl)-3-amine
- [1,1'-Biphenyl]-3-amine
- 3-amino biphenyl
- P632PQP3U1
- MUNOBADFTHUUFG-UHFFFAOYSA-N
- 3-phenylphenylamine
- (1,1'-BIPHENYL)AMINE
- 3-phenyl aniline
- 3-amino-biphenyl
- aminobiphenyl(3-)
- biphenyl-3-yl-amine
- PubChem12471
- 1,1'-biphenyl-3-amine
- NS00123593
- InChI=1/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2
- CHEMBL1642684
- 4-12-00-03238 (Beilstein Handbook Reference)
- AKOS002678495
- 17?-Methyl Testosterone
- B0987
- SCHEMBL173011
- CS-W008030
- Q27286270
- AM20030385
- UNII-P632PQP3U1
- EN300-72523
- AS-17951
- 3-Aminobiphenyl, 97%
- CCRIS 2820
- MUNOBADFTHUUFG-UHFFFAOYSA-
- FT-0661611
- Z732776406
- J-014715
- FT-0630114
- QSPL 063
- BRN 2206824
- (1,1'-BIPHENYL-3-YL)AMINE
- A4815
- 2243-47-2
- DTXSID2036825
- SY032951
- 41674-04-8
- BDBM50334283
- MFCD00047846
- DB-006343
- biphenyl, 3-amino-
-
- MDL: MFCD00047846
- インチ: 1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2
- InChIKey: MUNOBADFTHUUFG-UHFFFAOYSA-N
- ほほえんだ: N([H])([H])C1=C([H])C([H])=C([H])C(=C1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 2206824
計算された属性
- せいみつぶんしりょう: 169.08900
- どういたいしつりょう: 169.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 26
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.0788 (rough estimate)
- ゆうかいてん: 28-33 °C
- ふってん: 254°C/135mmHg(lit.)
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: 1.6125 (estimate)
- PSA: 26.02000
- LogP: 3.51700
- 酸性度係数(pKa): 4.25(at 18℃)
- ようかいせい: 水に微溶解し、エタノール、エーテル、アセトン、ベンゼンに溶解する。
3-Aminobiphenyl セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN2811
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38-51
- セキュリティの説明: S26-S36/37/39
- RTECS番号:DU8900000
-
危険物標識:


- 危険レベル:6.1
- セキュリティ用語:6.1
- 包装カテゴリ:III
- リスク用語:R22; R36/37/38; R51
- 包装グループ:III
- ちょぞうじょうけん:Room temperature
- 危険レベル:6.1
- 包装等級:III
3-Aminobiphenyl 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
3-Aminobiphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-72523-2.5g |
3-phenylaniline |
2243-47-2 | 95% | 2.5g |
$38.0 | 2023-04-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0987-25G |
3-Aminobiphenyl |
2243-47-2 | >99.0%(GC)(T) | 25g |
¥790.00 | 2024-04-17 | |
| Apollo Scientific | OR5148-5g |
3-Aminobiphenyl |
2243-47-2 | 98+% | 5g |
£17.00 | 2025-03-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009766-25g |
3-Aminobiphenyl |
2243-47-2 | 95% | 25g |
¥194 | 2023-09-09 | |
| Alichem | A019114470-100g |
3-Aminobiphenyl |
2243-47-2 | 98% | 100g |
$330.00 | 2023-09-02 | |
| Enamine | EN300-72523-0.25g |
3-phenylaniline |
2243-47-2 | 95% | 0.25g |
$19.0 | 2023-04-20 | |
| Fluorochem | 102800-5g |
3-Aminobiphenyl |
2243-47-2 | 98% | 5g |
£45.00 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801601-25g |
3-Aminobiphenyl |
2243-47-2 | 95% | 25g |
¥430.00 | 2022-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-AD624-25g |
3-Aminobiphenyl |
2243-47-2 | 98% | 25g |
1008CNY | 2021-05-10 | |
| Enamine | EN300-72523-1.0g |
3-phenylaniline |
2243-47-2 | 95% | 1.0g |
$29.0 | 2023-04-20 |
3-Aminobiphenyl サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:2243-47-2)3-Aminodiphenyl
注文番号:sfd421
在庫ステータス:in Stock
はかる:200KG
清らかである:99%
最終更新された価格情報:Friday, 19 July 2024 14:32
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2243-47-2)3-氨基联苯
注文番号:LE25894594
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:51
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2243-47-2)3-Aminobiphenyl
注文番号:LE15649
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:12
価格 ($):discuss personally
3-Aminobiphenyl 関連文献
-
Arezoo Habibagahi,Nicholas Alderman,Cariton Kubwabo Anal. Methods 2020 12 4276
-
Jana Ticha,Christopher Wright Anal. Methods 2016 8 6388
-
Katie A. Wilson,Ye Eun Rebecca Jeong,Stacey D. Wetmore Phys. Chem. Chem. Phys. 2022 24 10667
-
Cassandre Quinton,San-Hui Chi,Cécile Dumas-Verdes,Pierre Audebert,Gilles Clavier,Joseph W. Perry,Valérie Alain-Rizzo J. Mater. Chem. C 2015 3 8351
-
H. A. Zayas,A. McCluskey,M. C. Bowyer,C. I. Holdsworth Anal. Methods 2015 7 8206
2243-47-2 (3-Aminobiphenyl) 関連製品
- 91-95-2(3,3′-Diaminobenzidine)
- 344298-96-0(4-Aminobiphenyl-d9)
- 118727-34-7(TAPB)
- 57964-45-1(3'-Methyl-biphenyl-4-amine)
- 1204-78-0(4'-Methyl-1,1'-biphenyl-4-amine)
- 1020718-93-7(3-AMINOBIPHENYL-D9)
- 7293-45-0(4-Amino-p-terphenyl)
- 3365-85-3(TD)
- 343239-58-7(3',5'-Diphenylbiphenyl-4-amine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2243-47-2)3-Aminobiphenyl

清らかである:99%
はかる:500g
価格 ($):373.0
atkchemica
(CAS:2243-47-2)3-Aminobiphenyl

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ









